molecular formula C11H12FNO5 B8550184 Ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate

Ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate

Cat. No. B8550184
M. Wt: 257.21 g/mol
InChI Key: COCQUMPOGYMNLS-UHFFFAOYSA-N
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Patent
US09040536B2

Procedure details

In nitrogen atmosphere, to ethyl 2-ethoxy-4-fluorobenzoate as synthesized in above Production Example 31, 6.51 g, conc. sulfuric acid 34 mL was added under cooling with ice. Potassium nitrate 3.26 g was further added little by little, under cooling with salt-ice, followed by stirring for 3.4 hours under cooling with ice. The reaction liquid was poured in ice water, and the precipitated crystals were recovered by filtration and washed with water. Recrystallizing the crystals from tert-butyl methyl ether-hexane mixed solvent, 4.49 g of the title compound was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step One
Name
Potassium nitrate
Quantity
3.26 g
Type
reactant
Reaction Step Two
[Compound]
Name
salt-ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:14]=[C:13]([F:15])[CH:12]=[CH:11][C:5]=1[C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH3:2].S(=O)(=O)(O)O.[N+:21]([O-])([O-:23])=[O:22].[K+]>>[CH2:1]([O:3][C:4]1[CH:14]=[C:13]([F:15])[C:12]([N+:21]([O-:23])=[O:22])=[CH:11][C:5]=1[C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC1=C(C(=O)OCC)C=CC(=C1)F
Name
Quantity
34 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Potassium nitrate
Quantity
3.26 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Step Three
Name
salt-ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 3.4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
CUSTOM
Type
CUSTOM
Details
The reaction liquid
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were recovered by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
Recrystallizing the crystals from tert-butyl methyl ether-hexane mixed solvent

Outcomes

Product
Details
Reaction Time
3.4 h
Name
Type
product
Smiles
C(C)OC1=C(C(=O)OCC)C=C(C(=C1)F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 4.49 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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